![molecular formula C22H26FN5O2S2 B2704763 2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1206999-36-1](/img/structure/B2704763.png)

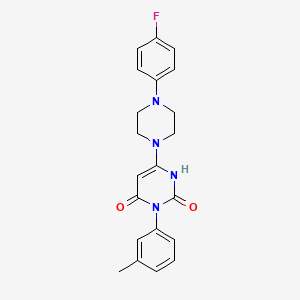

2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of thiazolo[4,5-d]pyrimidine, which is a class of compounds known for their wide range of biological activity . They are often used in the synthesis of new drugs due to their potential antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, thiazolo[4,5-d]pyrimidines are generally synthesized through a multicomponent reaction involving aminopyrimidines and carboxylic anhydrides or acid chlorides . The reaction typically involves cyclization processes .Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

- Research has shown that analogs of BPTES, a known glutaminase inhibitor, have been synthesized and evaluated for their potential in cancer therapy. These studies aim to identify compounds with improved drug-like properties, including better solubility and potency against cancer cells. For example, specific analogs demonstrated similar potency to BPTES but with enhanced solubility, presenting a promising avenue for developing new cancer treatments (Shukla et al., 2012).

Antimicrobial Applications

- Compounds with thiazole and pyrimidine structures have been synthesized and evaluated for their antimicrobial activities. This research aims to develop new antimicrobial agents by exploring the reactivity of these compounds against various bacterial and fungal strains, highlighting the potential of such compounds in addressing antibiotic resistance (Wardkhan et al., 2008).

Structural Analysis for Drug Design

- Studies on the crystal structures of related compounds provide valuable insights into their molecular conformations, which is critical for drug design. Understanding the intramolecular and intermolecular interactions, such as hydrogen bonding, is essential for predicting the biological activity and stability of potential drug candidates (Subasri et al., 2016).

Development of Anticancer Agents

- Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives aims to synthesize and evaluate compounds for antitumor activity. This work contributes to the discovery of new therapeutic options for cancer, with some compounds showing promising results against human cancer cell lines (Hafez & El-Gazzar, 2017).

Novel Antifolate Inhibitors

- Synthesis of novel pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors presents another application area, targeting enzymes like thymidylate synthase for their roles in cancer and bacterial infections. This line of research explores the potential of these compounds to act as antitumor and antibacterial agents, providing a foundation for developing new therapies (Gangjee et al., 1996).

Mechanism of Action

Target of action

The compound “2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide” is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Therefore, the targets of this compound could be diverse depending on the specific functional groups present in the molecule.

Mode of action

The mode of action of this compound would depend on its specific targets. Generally, piperidine derivatives interact with their targets by binding to specific sites, which can lead to changes in the function of the target protein or enzyme .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Given that piperidine derivatives are present in a wide range of pharmaceuticals, they could potentially affect a variety of biochemical pathways .

Properties

IUPAC Name |

2-[[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN5O2S2/c1-4-28-20(30)18-19(25-21(32-18)27-9-7-13(2)8-10-27)26-22(28)31-12-17(29)24-15-6-5-14(3)16(23)11-15/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRNHHFGPQAZKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C(S2)N3CCC(CC3)C)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2704680.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2704685.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2704686.png)

![5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2704689.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2704700.png)